molecular formula C20H20ClFN2O4S B2924439 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049501-49-6

1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No. B2924439
CAS RN: 1049501-49-6
M. Wt: 438.9
InChI Key: AOLWPHSCDQGXKY-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C20H20ClFN2O4S and its molecular weight is 438.9. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Electronics

Thieno[3,4-b]pyrazine derivatives are known for their application in organic electronics due to their low band gap properties. They are used in the production of low band gap materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Dye-Sensitized Solar Cells (DSSCs)

Compounds with a thieno[3,4-b]pyrazine core are utilized as sensitizers in DSSCs. Their structure allows for fine-tuning of the electronic properties to optimize light absorption and energy conversion efficiency .

Conjugated Polymers

Thieno[3,4-b]pyrazine units are incorporated into conjugated polymers to enhance their optoelectronic properties. These polymers find applications in light-emitting diodes (LEDs), OPVs, and OFETs .

Molecular Engineering

The thieno[3,4-b]pyrazine moiety is used in molecular engineering to adjust energy levels in organic sensitizers. This is crucial for achieving desired photophysical properties in various optoelectronic devices .

Material Science

Substituent groups on thieno[3,4-b]pyrazine cores can significantly affect the material’s properties like optical behavior and charge transport . This is relevant for designing new materials with specific characteristics.

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O4S/c1-28-19-7-6-14(8-15(19)21)24-18-12-29(26,27)11-17(18)23(10-20(24)25)9-13-4-2-3-5-16(13)22/h2-8,17-18H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLWPHSCDQGXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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